molecular formula C23H25NO4 B1341379 Fmoc-1-aminomethyl-cyclohexane carboxylic acid CAS No. 220145-22-2

Fmoc-1-aminomethyl-cyclohexane carboxylic acid

Cat. No. B1341379
CAS RN: 220145-22-2
M. Wt: 379.4 g/mol
InChI Key: XCPORARHBOYMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-1-aminomethyl-cyclohexane carboxylic acid (Fmoc-AMCHA) is a type of amino acid derivative. It has received considerable attention from the scientific community due to its unique properties and potential applications in various fields of research and industry. The empirical formula of Fmoc-AMCHA is C23H25NO4, and it has a molecular weight of 379.45 .


Molecular Structure Analysis

The molecular structure of Fmoc-AMCHA can be represented by the SMILES string OC(=O)C1(CCCCC1)CNC(=O)OCC2c3ccccc3-c4ccccc24 . This notation provides a way to represent the molecule’s structure using ASCII strings.


Physical And Chemical Properties Analysis

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is a solid substance . It has a functional group known as Fmoc .

Scientific Research Applications

Organic Synthesis

This compound is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and chemicals.

Pharmaceuticals

In the pharmaceutical industry, this compound is used as an active pharmaceutical ingredient (API) . It can be used in the production of various drugs, contributing to advancements in healthcare and medicine.

Agrochemicals

This compound is also used in the agrochemicals industry . It can be used in the production of pesticides, herbicides, and other agricultural chemicals, helping to improve crop yields and food production.

Fluorene Derivatives

The compound is a fluorene derivative, which means it can be used in the production of other fluorene-based compounds . These compounds have a wide range of applications, including in the production of dyes, pharmaceuticals, and polymers.

Fmoc Protection

The compound is used in Fmoc protection, a method used in peptide synthesis . This method is used to protect the amino group during peptide synthesis, allowing for the selective formation of peptide bonds.

Sodium and Potassium Fluosilicate Production

This compound is used as a raw material for the production of sodium fluosilicate and potassium fluosilicate . These compounds have various applications, including in ceramics, glass, and cement production.

Safety and Hazards

Fmoc-1-aminomethyl-cyclohexane carboxylic acid is classified as a combustible solid . It’s important to handle this compound with care and follow appropriate safety measures.

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-21(26)23(12-6-1-7-13-23)15-24-22(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,1,6-7,12-15H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPORARHBOYMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589240
Record name 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1-aminomethyl-cyclohexane carboxylic acid

CAS RN

220145-22-2
Record name 1-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220145-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.